molecular formula C8H13NO B077700 Octahydro-1h-isoindol-1-one CAS No. 10479-68-2

Octahydro-1h-isoindol-1-one

Cat. No.: B077700
CAS No.: 10479-68-2
M. Wt: 139.19 g/mol
InChI Key: JKYNCKNIVHDOKU-BQBZGAKWSA-N
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Description

Octahydro-1H-isoindol-1-one is an organic compound with the molecular formula C8H13NO It is a derivative of isoindoline and is characterized by a saturated bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-1-one typically involves the hydrogenation of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the double bonds, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoindole derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.

    Substitution: Alkyl halides (e.g., methyl iodide) can be used for N-alkylation reactions.

Major Products:

    Oxidation: Isoindole derivatives.

    Reduction: More saturated isoindoline derivatives.

    Substitution: N-substituted this compound derivatives.

Scientific Research Applications

Octahydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.

Comparison with Similar Compounds

    Hexahydroisoindoline: Similar in structure but with fewer hydrogen atoms.

    Tetrahydroisoindoline: Contains even fewer hydrogen atoms and has different reactivity.

    Isoindoline: The parent compound with unsaturated bonds.

Uniqueness: Octahydro-1H-isoindol-1-one is unique due to its fully saturated bicyclic structure, which imparts different chemical and physical properties compared to its less saturated analogs. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.

Properties

CAS No.

10479-68-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one

InChI

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1

InChI Key

JKYNCKNIVHDOKU-BQBZGAKWSA-N

SMILES

C1CCC2C(C1)CNC2=O

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CNC2=O

Canonical SMILES

C1CCC2C(C1)CNC2=O

Key on ui other cas no.

2555-11-5
10479-68-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7 g of (3aRS,4RS,7aSR)-2-benzyl-7,7-dimethoxy -4-(2-methoxyphenyl)-4-perhydroisoindolol in 70 cm3 of dry dichloromethane are added 6.5 cm3 of triethylamine and 6.5 cm3 of trifluoroacetic acid. After stirring for 3 hours at room temperature, the reaction mixture, cooled to +5° C., is basified with 50 cm3 of 1N sodium hydroxide. The organic phase is separated out, washed with water, dried over magnesium sulphate and then concentrated to dryness under reduced pressure (2.7 kPa). The oil obtained is crystallized in diisopropyl ether. The solid, washed with petroleum ether, is then drained and dried under reduced pressure at 40° C. 3.4 g of (3aRS,7RS,7aSR)-2-benzyl-7-hydroxy -7-(2-methoxyphenyl)-4)-perhydroisoindolone are obtained, in the form of a cream-coloured solid. M.p.=96C.
Name
(3aRS,4RS,7aSR)-2-benzyl-7,7-dimethoxy -4-(2-methoxyphenyl)-4-perhydroisoindolol
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-isoindol-1-one
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Octahydro-1h-isoindol-1-one
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Reactant of Route 6
Octahydro-1h-isoindol-1-one

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